molecular formula C22H19NO2 B420809 2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B420809
M. Wt: 329.4g/mol
InChI Key: YSJZEMCKEKBFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core substituted with a 4-butyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with various radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions are often mild and efficient, aiming to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing novel materials and exploring new chemical reactivities.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4g/mol

IUPAC Name

2-(4-butylphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H19NO2/c1-2-3-6-15-11-13-17(14-12-15)23-21(24)18-9-4-7-16-8-5-10-19(20(16)18)22(23)25/h4-5,7-14H,2-3,6H2,1H3

InChI Key

YSJZEMCKEKBFPT-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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